![molecular formula C10H9N3S B14282236 Propanenitrile, 3-(2-benzothiazolylamino)- CAS No. 139933-21-4](/img/structure/B14282236.png)
Propanenitrile, 3-(2-benzothiazolylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanenitrile, 3-(2-benzothiazolylamino)- is an organic compound that features a nitrile group attached to a benzothiazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propanenitrile, 3-(2-benzothiazolylamino)- can be synthesized through a multi-step process involving the reaction of 2-aminobenzothiazole with propanenitrile. One common method involves the use of a catalyst to facilitate the reaction under controlled conditions. For example, the reaction can be carried out in the presence of oxalic acid as an organocatalyst, which promotes the condensation of aromatic aldehydes, 2-naphthol, and 2-aminobenzothiazole .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Propanenitrile, 3-(2-benzothiazolylamino)- undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The benzothiazole moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a metal catalyst can be used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary amines
Substitution: Various substituted benzothiazole derivatives
Wissenschaftliche Forschungsanwendungen
Propanenitrile, 3-(2-benzothiazolylamino)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and dyes
Wirkmechanismus
The mechanism of action of propanenitrile, 3-(2-benzothiazolylamino)- involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the benzothiazole moiety can interact with various biological receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetonitrile: A smaller nitrile compound used as a solvent in various chemical reactions.
Benzothiazole: The parent compound of the benzothiazole moiety in propanenitrile, 3-(2-benzothiazolylamino)-.
Uniqueness
Propanenitrile, 3-(2-benzothiazolylamino)- is unique due to the combination of the nitrile group and the benzothiazole moiety, which imparts distinct chemical and biological properties. This combination allows for diverse applications in research and industry, setting it apart from simpler nitrile compounds .
Eigenschaften
CAS-Nummer |
139933-21-4 |
---|---|
Molekularformel |
C10H9N3S |
Molekulargewicht |
203.27 g/mol |
IUPAC-Name |
3-(1,3-benzothiazol-2-ylamino)propanenitrile |
InChI |
InChI=1S/C10H9N3S/c11-6-3-7-12-10-13-8-4-1-2-5-9(8)14-10/h1-2,4-5H,3,7H2,(H,12,13) |
InChI-Schlüssel |
MRWDUQYVWOLYBX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)NCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.